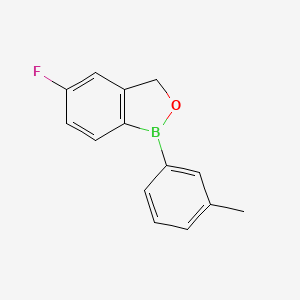
5-fluoro-1-(m-tolyl)-3H-2,1-benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is a novel, low-molecular weight oxaborole compound. It is known for its antifungal properties and is primarily used in the treatment of onychomycosis, a fungal infection of the toenails. The compound is also referred to as tavaborole .
準備方法
The synthesis of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole involves several stepsThe reaction conditions typically involve the use of boronic acids and other reagents under controlled temperatures and pressures . Industrial production methods have been optimized to ensure high yield and purity of the compound .
化学反応の分析
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxaborole ring or other functional groups.
Substitution: The fluorine and m-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole has a wide range of scientific research applications:
作用機序
The antifungal activity of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is attributed to its ability to inhibit leucyl-tRNA synthetase, an essential enzyme required for protein synthesis in fungi. By blocking this enzyme, the compound prevents the synthesis of proteins necessary for fungal growth and survival .
類似化合物との比較
5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole is unique due to its oxaborole ring structure and specific functional groups. Similar compounds include:
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Shares the oxaborole ring but lacks the m-tolyl group.
Other oxaborole derivatives: These compounds have variations in the functional groups attached to the oxaborole ring, leading to different properties and applications.
The uniqueness of 5-Fluoro-1-(m-tolyl)-1,3-dihydrobenzo[c][1,2]oxaborole lies in its specific combination of functional groups, which confer its potent antifungal activity and other desirable properties .
特性
分子式 |
C14H12BFO |
|---|---|
分子量 |
226.06 g/mol |
IUPAC名 |
5-fluoro-1-(3-methylphenyl)-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H12BFO/c1-10-3-2-4-12(7-10)15-14-6-5-13(16)8-11(14)9-17-15/h2-8H,9H2,1H3 |
InChIキー |
SORQWILTNCTTHR-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


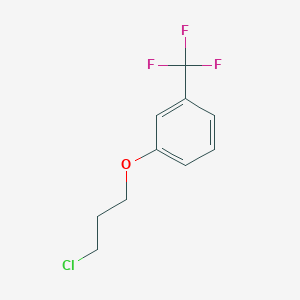
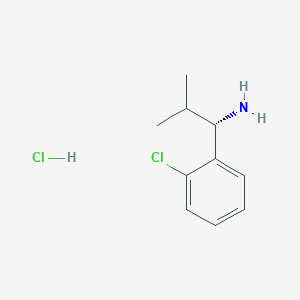
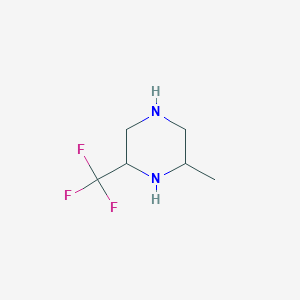
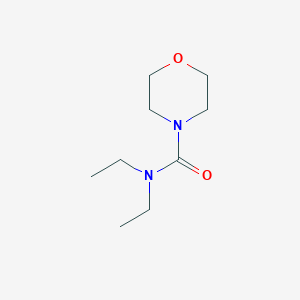
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)


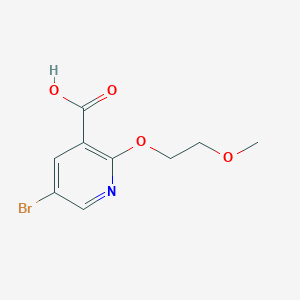
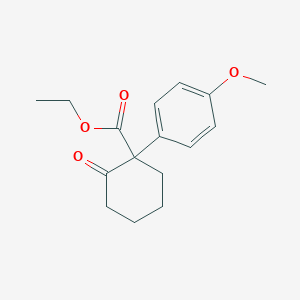
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
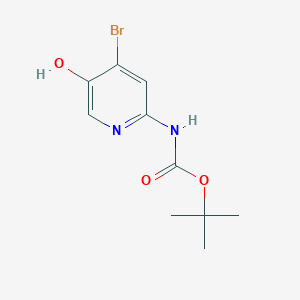

![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

